molecular formula C16H16F4O3S B3040977 Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate CAS No. 256425-14-6

Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate

Cat. No.: B3040977
CAS No.: 256425-14-6
M. Wt: 364.4 g/mol
InChI Key: JQFNHASLDYYLIM-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a benzo[b]furan core substituted with fluorine atoms and a tert-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the tert-butylthio group: This step involves the reaction of the intermediate compound with tert-butylthiol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethyl chloroformate or ethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique electronic properties due to the presence of fluorine atoms make it a candidate for use in organic electronics and as a building block for advanced materials.

    Chemical Biology: It is used in studies to understand the interactions of fluorinated compounds with biological systems, which can lead to the development of new diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism by which Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their unique electronic properties. The tert-butylthio group may also play a role in the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(methylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate
  • Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrachlorobenzo[b]furan-3-carboxylate
  • Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate is unique due to the combination of its benzo[b]furan core, multiple fluorine substitutions, and the presence of a tert-butylthio group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(tert-butylsulfanylmethyl)-4,5,6,7-tetrafluoro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F4O3S/c1-5-22-15(21)8-7(6-24-16(2,3)4)23-14-9(8)10(17)11(18)12(19)13(14)20/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFNHASLDYYLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C(=C2F)F)F)F)CSC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate

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